molecular formula C10H20ClNO2 B1631786 Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride CAS No. 76308-26-4

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

Cat. No.: B1631786
CAS No.: 76308-26-4
M. Wt: 221.72 g/mol
InChI Key: KBMWRCPPPDEVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is primarily used as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its applications in the development of various pharmaceutical agents and its role in laboratory research and chemical production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride typically involves several key steps. One common method starts with 1,4-cyclohexanedione as the starting material. The process includes a Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, and the process is designed to yield a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure consistency and quality. The process may include the use of deionized water, nitrogen atmosphere, and specific catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions may produce carboxylic acids or ketones .

Scientific Research Applications

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It plays a role in the study of biochemical pathways and molecular interactions.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors, which are G-protein coupled receptors involved in various neurological processes. The compound can modulate the activity of these receptors, leading to changes in intracellular cyclic adenosine monophosphate levels and influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(trans-4-aminocyclohexyl)acetate
  • Ethyl trans-4-amino-cyclohexaneacetate hydrochloride
  • Trans-methyl 4-aminocyclohexanecarboxylate hydrochloride

Uniqueness

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is unique due to its specific structural configuration and its ability to interact with dopamine receptors. This makes it particularly valuable in the development of pharmaceutical agents targeting neurological pathways .

Properties

IUPAC Name

ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWRCPPPDEVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504126
Record name Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76308-26-4
Record name Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Reactant of Route 4
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Reactant of Route 6
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.